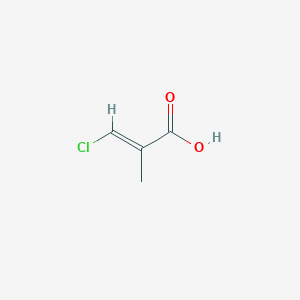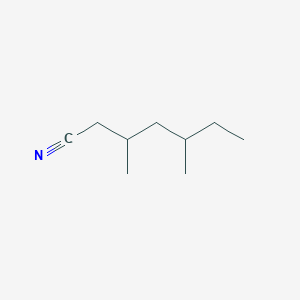
2,4'-Diacetoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4’-Diacetoxybenzophenone is an organic compound belonging to the class of benzophenones It is characterized by the presence of two acetoxy groups attached to the benzene rings of the benzophenone structure
Preparation Methods
The synthesis of 2,4’-Diacetoxybenzophenone typically involves the acetylation of 2,4’-dihydroxybenzophenone. One common method is the reaction of 2,4’-dihydroxybenzophenone with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out in a suitable solvent, often nitrobenzene, and requires controlled temperature conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
2,4’-Diacetoxybenzophenone undergoes various chemical reactions, including:
Scientific Research Applications
2,4’-Diacetoxybenzophenone has several applications in scientific research:
Nonlinear Optical Applications: The compound is used in the growth of single crystals for nonlinear optical applications.
UV Absorption Studies: The compound’s ability to absorb ultraviolet light makes it valuable in studies related to UV protection and photostability.
Mechanism of Action
The mechanism of action of 2,4’-Diacetoxybenzophenone involves its interaction with specific molecular targets. For instance, benzophenone derivatives are known to interact with lanosterol 14-alpha demethylase, an enzyme critical for ergosterol biosynthesis in certain organisms . This interaction can inhibit the enzyme’s activity, leading to various biological effects.
Comparison with Similar Compounds
2,4’-Diacetoxybenzophenone can be compared with other benzophenone derivatives such as:
2,4-Dihydroxybenzophenone: This compound lacks the acetoxy groups and has different chemical properties and applications.
4,4’-Dihydroxybenzophenone: Similar to 2,4’-Diacetoxybenzophenone but with hydroxyl groups instead of acetoxy groups, leading to different reactivity and uses.
Properties
CAS No. |
5333-67-5 |
|---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
[4-(2-acetyloxybenzoyl)phenyl] acetate |
InChI |
InChI=1S/C17H14O5/c1-11(18)21-14-9-7-13(8-10-14)17(20)15-5-3-4-6-16(15)22-12(2)19/h3-10H,1-2H3 |
InChI Key |
APZUEDATUPCJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
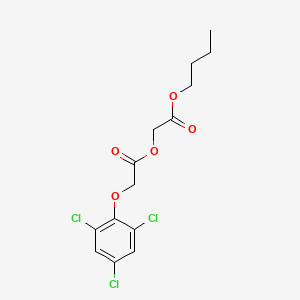

![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
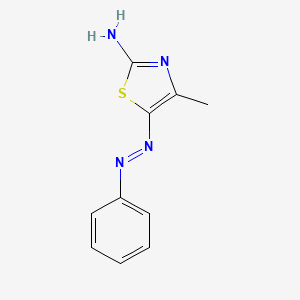
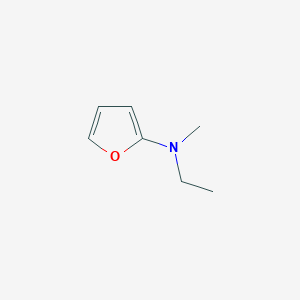
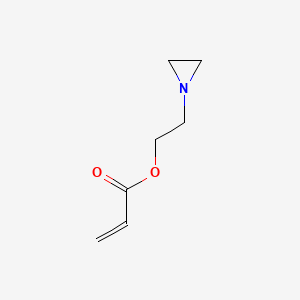
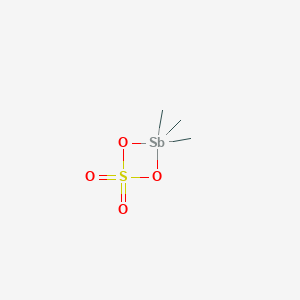
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)

![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)
